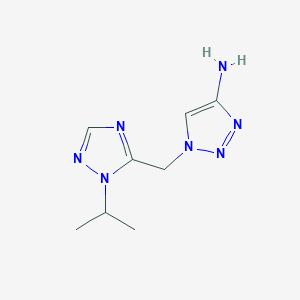
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two triazole rings connected via a methylene bridge, with an isopropyl group attached to one of the triazole rings. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.
准备方法
The synthesis of 1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the reaction of 1-isopropyl-1H-1,2,4-triazole-5-carbaldehyde with sodium azide and a copper catalyst to form the corresponding azide intermediate. This intermediate then undergoes a cycloaddition reaction with propargylamine to yield the desired compound. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reactions are carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper), and controlled temperatures (ranging from room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted triazole derivatives.
科学研究应用
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition, particularly in the development of inhibitors for enzymes such as cytochrome P450 and other oxidoreductases.
Medicine: The compound has potential therapeutic applications, including antifungal, antibacterial, and anticancer activities. It is also investigated for its role in modulating biological pathways involved in inflammation and immune response.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For example, it can inhibit cytochrome P450 enzymes by forming a stable complex with the heme group, leading to reduced enzyme activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, making it a valuable tool in the study of various biological processes.
相似化合物的比较
1-((1-Isopropyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone: This compound has a similar triazole structure but differs in the presence of an ethanone group instead of a triazole ring.
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone: This compound contains a chloro group and an ethanone moiety, making it structurally similar but functionally different.
1-[(1-Isopropyl-1H-1,2,4-triazol-5-yl)methyl]-5-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]-1H-1,2,3-triazole-4-carboxylic acid:
The uniqueness of this compound lies in its dual triazole structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C8H13N7 |
|---|---|
分子量 |
207.24 g/mol |
IUPAC 名称 |
1-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H13N7/c1-6(2)15-8(10-5-11-15)4-14-3-7(9)12-13-14/h3,5-6H,4,9H2,1-2H3 |
InChI 键 |
ZJSZQWJPSIIVPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=NC=N1)CN2C=C(N=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-[4-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13646298.png)
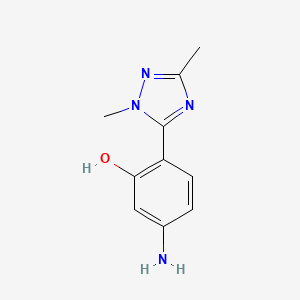
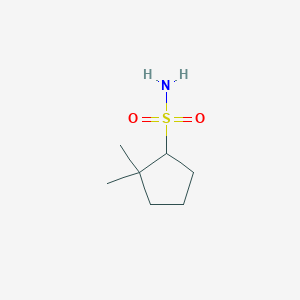

![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
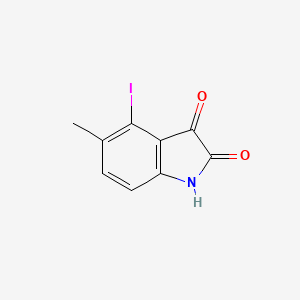


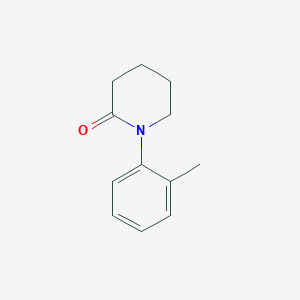
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)
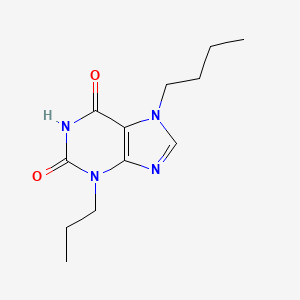
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)


